![molecular formula C19H14F3N5O2 B2989400 2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 1357751-72-4](/img/structure/B2989400.png)
2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a complex heterocyclic compound As a triazoloquinoxaline derivative, it is characterized by its unique chemical structure that merges quinoxaline and triazole moieties
Mecanismo De Acción
Target of Action
The primary target of this compound is DNA . It acts as a DNA intercalator , a type of agent that can insert itself between the DNA base pairs, disrupting the DNA structure and interfering with its function.
Mode of Action
The compound interacts with DNA by intercalation . Intercalation involves the insertion of molecules between the planar bases of DNA. This can cause DNA to unwind or distort, inhibiting DNA replication and transcription, which in turn can lead to cell death .
Biochemical Pathways
The compound’s action primarily affects the DNA replication and transcription pathways . By intercalating into DNA, it disrupts these processes, leading to the inhibition of cell growth and division . This makes it a potential candidate for anti-cancer therapies .
Result of Action
The compound’s intercalation into DNA leads to the disruption of DNA replication and transcription . This can result in the inhibition of cell growth and division, leading to cell death . In particular, it has shown anti-proliferative effects against HepG2, HCT-116, and MCF-7 cells .
Análisis Bioquímico
Biochemical Properties
The compound 2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide has been shown to interact with various enzymes and proteins. For instance, it has been found to exhibit potential inhibitory activity against c-Met kinase . The nature of these interactions is likely due to the compound’s ability to bind to the active sites of these enzymes, thereby influencing their function .
Cellular Effects
In cellular processes, this compound has been found to exhibit anti-tumor activity against various cancer cell lines, including A549, MCF-7, and HeLa . It influences cell function by potentially affecting cell signaling pathways and gene expression .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and potential inhibition or activation of enzymes . For instance, it has been found to possess superior c-Met kinase inhibition ability at the nanomolar level .
Temporal Effects in Laboratory Settings
It has been found to exhibit excellent anti-tumor activity against various cancer cell lines .
Dosage Effects in Animal Models
Its potential anti-tumor activity suggests that it could have significant effects at certain dosages .
Metabolic Pathways
Its interaction with c-Met kinase suggests that it could be involved in certain metabolic pathways .
Transport and Distribution
Its ability to interact with various enzymes and proteins suggests that it could be transported and distributed in a specific manner .
Subcellular Localization
Its ability to interact with various enzymes and proteins suggests that it could be localized to specific compartments or organelles within the cell .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Synthesizing 2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide typically involves multistep processes starting from quinoxaline derivatives. A common synthetic route includes:
Formation of Quinoxaline Core: : Condensation of o-phenylenediamine with a dicarbonyl compound under acidic conditions.
Introduction of Triazole Ring: : Cyclization using appropriate azide compounds under thermal or catalytic conditions.
Acetamide Functionalization: : Acylation of the intermediate with N-(2-(trifluoromethyl)phenyl)acetyl chloride in the presence of a base, such as triethylamine, under controlled conditions.
Industrial Production Methods
Industrially, this compound can be produced through optimized batch processes involving high-yield catalysts and controlled reaction environments to ensure purity and consistency. The use of continuous flow chemistry systems can further enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound undergoes oxidative reactions, particularly at the quinoxaline core.
Reduction: : Reduction reactions can occur at the triazole ring, modifying its electronic properties.
Substitution: : Nucleophilic and electrophilic substitutions are feasible due to the electron-rich nature of the triazole and quinoxaline rings.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, chromium trioxide.
Reduction Reagents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halogenating agents, nucleophiles such as amines or alcohols.
Major Products
Depending on the reaction conditions, major products can include various derivatives with altered triazole or quinoxaline rings, impacting the compound's biological activity or physical properties.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: : Utilized as a ligand in metal-catalyzed reactions due to its electron-rich nature.
Organic Synthesis: : As an intermediate in the synthesis of other complex heterocyclic compounds.
Biology
Antimicrobial Agents: : Exhibits potential as a broad-spectrum antimicrobial agent against various bacterial and fungal strains.
Enzyme Inhibitors: : Acts as an inhibitor for specific enzymes involved in metabolic pathways.
Medicine
Pharmacological Studies: : Investigated for its anti-inflammatory, antiviral, and anticancer properties due to its ability to interact with biological targets.
Industry
Material Science: : Explored for use in organic electronic materials due to its conductive properties.
Agriculture: : Studied for its potential as a pesticide due to its bioactivity.
Comparación Con Compuestos Similares
Comparing 2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide with other triazoloquinoxaline derivatives highlights its unique trifluoromethyl acetamide moiety, which imparts distinct biological activity and physicochemical properties.
Similar Compounds
2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
2-(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide
2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-nitrophenyl)acetamide
These comparisons emphasize the distinctive characteristics and enhanced applications of the compound .
Propiedades
IUPAC Name |
2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N5O2/c1-11-24-25-17-18(29)26(14-8-4-5-9-15(14)27(11)17)10-16(28)23-13-7-3-2-6-12(13)19(20,21)22/h2-9H,10H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHRAANZXTWQJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-methyl 2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2989317.png)
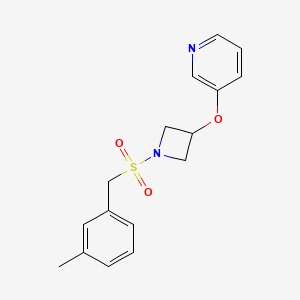
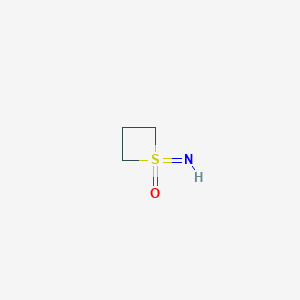
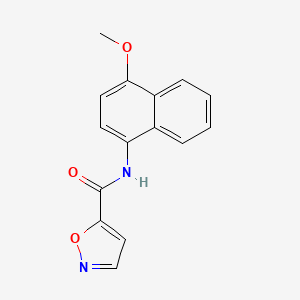
![Methyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]thiophene-3-carboxylate](/img/structure/B2989322.png)
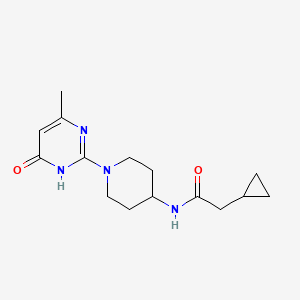
![1-(Tert-butyl)-4-{[(cyclopropylcarbonyl)oxy]imino}cyclohexane](/img/structure/B2989327.png)
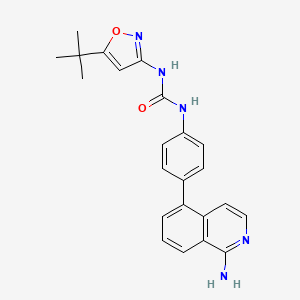
![1-[2-(Dimethylamino)ethyl]-4-piperidinamine trihydrochloride](/img/new.no-structure.jpg)
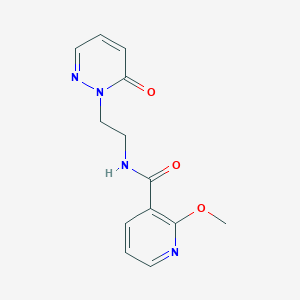
![4-acetyl-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)benzamide](/img/structure/B2989336.png)
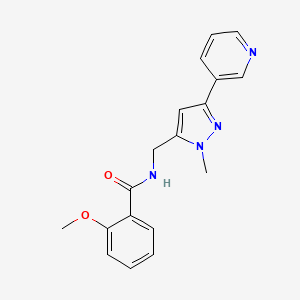
![3-nitro-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide](/img/structure/B2989338.png)
![N-{3-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2989339.png)
